3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate
Description
The compound 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate integrates three key structural motifs:
- A sulfonamide group (–SO₂–NH–) at position 6 of the benzodioxine, enhancing hydrogen-bonding capacity and solubility.
- A cyclohexyl N-phenylcarbamate moiety, which may influence pharmacokinetics and target binding due to its carbamate ester and aromatic phenyl group.
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c24-21(22-15-5-2-1-3-6-15)29-17-8-4-7-16(13-17)23-30(25,26)18-9-10-19-20(14-18)28-12-11-27-19/h1-3,5-6,9-10,14,16-17,23H,4,7-8,11-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDLPLWXJWUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate involves multiple steps. The initial step typically includes the formation of the dihydrobenzo[b][1,4]dioxine ring system through the alkylation of phenolic hydroxyl groups . The final step involves the coupling of the cyclohexyl phenylcarbamate moiety through carbamate formation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of benzodioxane exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted that compounds with similar structures showed enhanced activity against breast and colon cancer cells, suggesting potential therapeutic uses for this compound in oncology .
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Anti-inflammatory Effects
- The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have shown that compounds containing sulfonamide moieties can effectively reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate may serve as a candidate for developing new anti-inflammatory drugs .
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Neurological Applications
- There is emerging evidence that benzodioxane derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter release and neuroprotective properties make this compound an interesting subject for further research in neuropharmacology .
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated anticancer effects against breast cancer cell lines with IC50 values indicating potent activity. |
| Johnson et al. | 2019 | Identified anti-inflammatory properties through cytokine inhibition assays in vitro. |
| Lee et al. | 2021 | Explored neuroprotective effects in animal models of neurodegeneration, showing significant cognitive improvements. |
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Benzodioxine-Sulfonamide Motifs
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Fluorobenzenesulfonamide
- Structure : Shares the 2,3-dihydro-1,4-benzodioxine core and sulfonamide group but lacks the cyclohexyl carbamate.
- Key Differences : The 4-fluorophenyl substituent may enhance lipophilicity compared to the cyclohexyl-carbamate chain in the target compound.
- Research Context : Reported in crystallographic studies to analyze sulfonamide interactions, suggesting utility in structural biology .
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-Methoxy-pyridin-3-amine
- Structure: Features a benzodioxine-pyridinamine scaffold with a dimethylamino-methylphenyl group.
- Applications : Marked as a research chemical (CAS 2306268-61-9) with unvalidated medical use, highlighting the exploratory status of benzodioxine derivatives .
Carbamate-Containing Analogues
Methiocarb (3,5-Dimethyl-4-(Methylthio)Phenyl Methylcarbamate)
- Structure : A methylcarbamate with a methylthio-phenyl group.
- Key Differences : Lacks the benzodioxine-sulfonamide system but shares the carbamate ester, a common feature in acetylcholinesterase inhibitors.
- Applications : Used as a pesticide, indicating carbamates’ role in agrochemical activity .
XMC (3,5-Dimethylphenyl Methylcarbamate)
- Structure : Simpler carbamate with a dimethylphenyl group.
- Key Differences : The absence of the benzodioxine-sulfonamide system likely reduces target specificity compared to the target compound.
- Research Context : Demonstrates the importance of aromatic substituents in carbamate bioactivity .
Comparative Data Table
*Estimated based on structural analogs.
†Abbreviated for clarity; full name in text.
Key Research Findings
Sulfonamide-Benzodioxine Derivatives : Crystallographic analyses (e.g., ) highlight the planar geometry of the benzodioxine-sulfonamide system, which may facilitate π-π stacking in target binding.
Carbamate Bioactivity : Methylcarbamates like methiocarb and XMC exhibit pesticidal activity via acetylcholinesterase inhibition, suggesting that the target compound’s carbamate group could confer similar mechanisms with enhanced specificity .
Structural Modifications : The cyclohexyl group in the target compound may improve metabolic stability compared to simpler carbamates, while the sulfonamide could enhance solubility relative to purely lipophilic analogs .
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate is a complex organic molecule with potential pharmacological applications. Its structure features a benzodioxine moiety, which is known for various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.37 g/mol. The structure includes a sulfonamide group and a carbamate linkage, which are significant for its biological activity.
Biological Activity Overview
The biological activities of compounds similar to This compound often include:
- Antimicrobial Activity : Many benzodioxine derivatives exhibit bactericidal and fungicidal properties.
- Anti-inflammatory Effects : Compounds in this class are investigated for their ability to reduce inflammation.
- Antitumor Properties : Some derivatives have shown potential in inhibiting tumor growth.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many sulfonamide-containing compounds inhibit enzymes involved in bacterial folate synthesis.
- Modulation of Cell Signaling Pathways : These compounds may affect pathways related to inflammation and cell proliferation.
1. Antimicrobial Activity
A study investigating the antimicrobial properties of benzodioxine derivatives found that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for activity against resistant strains .
2. Anti-inflammatory Effects
Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro. In animal models, these compounds reduced edema in paw inflammation assays, suggesting potential therapeutic applications in inflammatory diseases .
3. Antitumor Activity
In vitro studies have demonstrated that benzodioxine derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that This compound may possess anticancer properties worth exploring further .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)cyclohexyl N-phenylcarbamate?
The synthesis typically involves multi-step reactions:
- Step 1 : Sulfonylation of 2,3-dihydro-1,4-benzodioxine-6-amine using sulfonyl chloride under controlled temperatures (room temperature to reflux) in polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Coupling the sulfonamide intermediate with a cyclohexyl derivative. Reaction conditions may require anhydrous environments and catalysts such as triethylamine to facilitate nucleophilic substitution .
- Step 3 : Final carbamate formation via reaction with phenyl isocyanate, optimized at 50–60°C in dichloromethane .
Key parameters include solvent purity, stoichiometric ratios, and inert gas purging to prevent oxidation.
Q. How can the molecular structure of this compound be validated?
Use a combination of spectroscopic and crystallographic methods:
- NMR : - and -NMR to confirm proton environments and carbon frameworks, focusing on sulfonamide (-SONH-) and carbamate (-OCONH-) signals .
- X-ray crystallography : To resolve stereochemistry and intermolecular interactions, particularly for the cyclohexyl and benzodioxine moieties .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase/GTPase activity measurements) .
- Cellular viability assays : Screen in cancer or inflammatory cell lines (e.g., MTT assay) to assess cytotoxicity or anti-proliferative effects .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins like JAK-STAT pathway components .
Advanced Research Questions
Q. What mechanistic insights exist for its potential therapeutic activity?
The benzodioxine sulfonamide core may act as a pharmacophore for enzyme inhibition. For example:
- Kinase inhibition : The sulfonamide group could chelate Mg ions in ATP-binding pockets, as seen in JAK inhibitors .
- Receptor modulation : The cyclohexylcarbamate moiety may enhance lipid solubility, facilitating membrane penetration and interaction with intracellular targets .
Mechanistic studies should combine mutagenesis (to identify binding residues) and molecular dynamics simulations to map ligand-protein interactions .
Q. How do structural modifications influence bioactivity?
Comparative studies of analogs reveal:
- Sulfonamide substitution : Electron-withdrawing groups (e.g., -CF) enhance enzyme inhibition potency but may reduce solubility .
- Cyclohexyl vs. aromatic cores : Cyclohexyl derivatives exhibit improved metabolic stability compared to phenyl analogs, as evidenced by microsomal stability assays .
- Carbamate flexibility : N-phenylcarbamate provides rigidity, favoring target selectivity over non-specific binding .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS .
- Metabolite identification : Use hepatic microsomes to detect inactive or toxic metabolites that explain in vivo inefficacy .
- Formulation optimization : Encapsulation in liposomes or PEGylation to enhance solubility and tissue penetration .
Q. What computational strategies are effective for predicting its binding modes?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with homology-built targets (e.g., kinases) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC values to guide synthesis .
- Free-energy perturbation (FEP) : Predict binding affinity changes for subtle structural variations .
Q. What methodologies are recommended for assessing its toxicity profile?
- Ames test : Screen for mutagenicity in bacterial reverse mutation assays .
- hERG assay : Patch-clamp electrophysiology to evaluate cardiac ion channel inhibition .
- In vivo toxicokinetics : Monitor organ histopathology and serum biomarkers (ALT, AST) in rodent models .
Q. How can impurities in multi-step syntheses be minimized?
- Intermediate purification : Use flash chromatography (silica gel, gradient elution) after each step .
- Process analytical technology (PAT) : In-line FTIR or HPLC monitoring to detect side products early .
- Crystallization optimization : Solvent-antisolvent systems to enhance purity of final carbamate product .
Q. What advanced spectroscopic techniques resolve conformational dynamics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
